molecular formula C16H14N4O2 B2425511 N-([2,4'-bipyridin]-4-ylmethyl)-5-methylisoxazole-3-carboxamide CAS No. 2320888-59-1

N-([2,4'-bipyridin]-4-ylmethyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2425511
CAS No.: 2320888-59-1
M. Wt: 294.314
InChI Key: BNJPCDQJRQZJSO-UHFFFAOYSA-N
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Description

N-([2,4'-Bipyridin]-4-ylmethyl)-5-methylisoxazole-3-carboxamide is a complex hybrid molecule featuring a distinct structure that combines 2,4'-bipyridine and 1,2-oxazole (isoxazole) rings linked by a methylcarboxamide group . This specific architecture confers unique electronic properties and versatility in hydrogen bonding, making it a fundamental scaffold for applications in medicinal chemistry and materials development . Its primary research value lies as a privileged scaffold for enzyme inhibition, particularly in the design of ligands for protein targets, due to its capacity to act as a bidentate chelating agent and interact with catalytic sites through its heterocyclic nitrogen atoms . The presence of the methyl-isoxazole group contributes to metabolic stability and favorably influences the molecule's solubility and permeability profile, making it a valuable intermediate for synthesizing drug candidates with potential biological activity . Isoxazole-containing compounds are recognized for their broad spectrum of biological targets and high activity, showing promise in the development of new therapeutic agents with increased potency and lower toxicity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

5-methyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-11-8-15(20-22-11)16(21)19-10-12-2-7-18-14(9-12)13-3-5-17-6-4-13/h2-9H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJPCDQJRQZJSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-5-methylisoxazole-3-carboxamide typically involves the coupling of a bipyridine derivative with an isoxazole precursor. One common method is the use of metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling . These reactions often require palladium catalysts and phosphine ligands, with reaction conditions including elevated temperatures and inert atmospheres to prevent oxidation.

Industrial Production Methods

Industrial production of bipyridine derivatives, including N-([2,4’-bipyridin]-4-ylmethyl)-5-methylisoxazole-3-carboxamide, often involves large-scale coupling reactions using robust and scalable methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of these processes .

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-4-ylmethyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized to form bipyridinium salts.

    Reduction: Reduction of the bipyridine ring can yield dihydrobipyridine derivatives.

    Substitution: The isoxazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the isoxazole ring.

Major Products Formed

The major products formed from these reactions include bipyridinium salts, dihydrobipyridine derivatives, and substituted isoxazole compounds .

Scientific Research Applications

N-([2,4’-bipyridin]-4-ylmethyl)-5-methylisoxazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways. The isoxazole ring may interact with biological macromolecules, modulating their activity. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,4’-bipyridin]-4-ylmethyl)-5-methylisoxazole-3-carboxamide is unique due to its combined bipyridine and isoxazole structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Biological Activity

N-([2,4'-bipyridin]-4-ylmethyl)-5-methylisoxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bipyridine moiety linked to a 5-methylisoxazole-3-carboxamide structure. The molecular formula is C14_{14}H13_{13}N3_{3}O, with a molecular weight of approximately 241.27 g/mol. The structural representation can be summarized as follows:

  • Bipyridine moiety : Contributes to its interaction with various biological targets.
  • Isoxazole ring : Imparts unique electronic properties that may influence its reactivity and binding affinity.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cancer progression and inflammation.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • In vitro studies : this compound demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF7) and lung (A549) adenocarcinomas.
    Cell LineIC50_{50} (µM)Reference
    MCF745.2
    A54938.7

Antimicrobial Activity

The compound also exhibited antimicrobial properties against several bacterial strains, indicating its potential as an antibiotic agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Studies

  • Study on Cancer Cell Lines : A study evaluated the compound's effects on human cancer cell lines using the MTT assay. Results indicated significant cytotoxicity with an IC50_{50} value lower than that of standard chemotherapeutics like cisplatin.
  • Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy against clinical isolates of bacteria. The results showed that the compound could inhibit growth at concentrations comparable to existing antibiotics.

Q & A

Q. What synthetic methodologies are recommended for preparing N-([2,4'-bipyridin]-4-ylmethyl)-5-methylisoxazole-3-carboxamide, and how can reaction conditions be optimized?

To synthesize this compound, consider multi-step protocols involving:

  • Ultrasound-assisted reactions : Ultrasonic treatment (4 hours, room temperature) with Yb(OTf)₃ as a catalyst in ethanol improves reaction efficiency and purity (~95%) without requiring recrystallization .
  • Condensation reactions : Combine 3-methylisoxazol-5-amine with substituted aldehydes and aryl carboxamides. Monitor yield via ¹H/¹³C NMR and mass spectrometry (EI, 70 eV) for structural validation .
  • Yield optimization : Adjust stoichiometry of bipyridine derivatives and carboxamide precursors. Track purity by elemental analysis (C, H, N content) to confirm product integrity .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound’s structure?

Key methods include:

  • NMR spectroscopy : Use ¹H NMR to identify proton environments (e.g., bipyridine methylene protons at δ 4.2–4.5 ppm) and ¹³C NMR to assign carbonyl carbons (~165–170 ppm) .
  • Mass spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., m/z 218.2087 for the parent ion) and fragmentation patterns .
  • Vibrational spectroscopy : Analyze =C-H–O and N-H–π interactions via IR and Raman spectroscopy, particularly for hydrogen bonding in crystalline forms .

Advanced Research Questions

Q. How does the 5-methylisoxazole-3-carboxamide scaffold influence metabolic stability compared to its 4-carboxamide isomer?

The 3-carboxamide scaffold avoids cleavage of the isoxazole N-O bond (common in 4-carboxamide derivatives like leflunomide), which reduces liver toxicity and teratogenicity. Instead, peptide bond hydrolysis forms non-toxic metabolites.

  • Metabolic pathways : Use LC-MS to track metabolites in vitro. Unlike 4-carboxamide derivatives, 3-carboxamide compounds do not inhibit dihydroorotate dehydrogenase (DHODH), minimizing pyrimidine synthesis disruption .
  • Toxicity profiling : Compare acute toxicity (LD₅₀) in animal models. UTL-5b (a 3-carboxamide analog) shows lower toxicity than leflunomide while retaining anti-inflammatory effects .

Q. What computational strategies are effective for analyzing hydrogen bonding and crystal packing interactions?

  • X-ray crystallography : Resolve crystal parameters (e.g., monoclinic C2/c space group, unit cell dimensions a = 21.82 Å, b = 10.08 Å) to map hydrogen-bonding networks .
  • Density Functional Theory (DFT) : Calculate vibrational frequencies and compare with experimental IR/Raman data to validate intermolecular interactions .
  • Projector Augmented-Wave (PAW) method : Simulate electronic structures to predict stability and reactivity .

Q. How can contradictions in reported biological activities of structurally similar derivatives be resolved?

  • Comparative SAR studies : Systematically vary substituents (e.g., bipyridine vs. phenyl groups) and assess activity in enzyme inhibition assays (e.g., DHODH, HIV-1 RNase H) .
  • Data normalization : Control for experimental variables (e.g., solvent polarity, assay temperature) when comparing IC₅₀ values. For example, UTL-5b’s antiarthritic effects are pH-sensitive .
  • Meta-analysis : Aggregate data from diverse sources (e.g., crystallography, toxicity assays) to identify structure-activity trends .

Q. Methodological Notes

  • Safety : Handle compounds with PPE (gloves, goggles) due to potential skin/eye irritation. Consult safety data sheets for N-(3-hydroxyphenyl) analogs (e.g., CAS 688051-07-2) for hazard guidance .
  • Data validation : Cross-reference NMR shifts and melting points (e.g., 210–211°C for crystalline forms) with published datasets to ensure reproducibility .

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